4-(oxiran-2-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

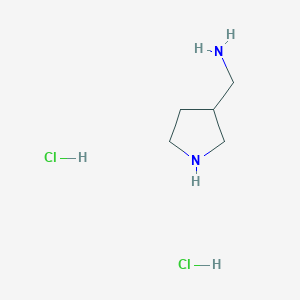

“4-(oxiran-2-yl)pyridine” is a chemical compound with the molecular formula C7H7NO . It has a molecular weight of 121.14 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “4-(oxiran-2-yl)pyridine” is 1S/C7H7NO/c1-2-4-8-6(3-1)7-5-9-7/h1-4,7H,5H2 . This code provides a standard way to encode the compound’s molecular structure. Unfortunately, a detailed molecular structure analysis is not available in the retrieved resources.Physical And Chemical Properties Analysis

“4-(oxiran-2-yl)pyridine” is a liquid . Its molecular weight is 121.14 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved resources .Applications De Recherche Scientifique

Synthesis of Pyridine Derivatives

4-(oxiran-2-yl)pyridine can be used as a precursor for synthesizing various pyridine derivatives, which are important in medicinal chemistry. These derivatives have shown potential as antiviral, anticholinesterase, antimalarial, antimicrobial, antidiabetic, and anticancer agents .

Ring Opening Reactions

This compound can undergo ring-opening reactions, which are fundamental in organic synthesis. The oxirane ring can be opened to form different functional groups that are useful in further chemical transformations .

Ring Expansion Processes

Ring expansion is another application where 4-(oxiran-2-yl)pyridine can be involved. This process allows the creation of larger cyclic structures from smaller ones, which can lead to the synthesis of new chemical entities with potential applications .

Meinwald Rearrangement

The Meinwald rearrangement reaction is a synthetic method that involves the transformation of epoxides like 4-(oxiran-2-yl)pyridine into carbonyl-containing compounds under acidic conditions .

Cycloaddition Reactions

Cycloaddition reactions are crucial for forming ring structures. 4-(oxiran-2-yl)pyridine can participate in such reactions to create complex molecules with potential pharmaceutical applications .

Enzyme Hydrolysis

Enzymatic hydrolysis is a bioconversion process where enzymes are used to break down substances. 4-(oxiran-2-yl)pyridine could be a substrate in such reactions, leading to the formation of biologically active compounds .

Antimicrobial and Antiviral Activities

Pyridine compounds, including those derived from 4-(oxiran-2-yl)pyridine, have been studied for their antimicrobial and antiviral activities. This includes research into their binding modes and pharmaceutical properties .

One-Pot Synthesis of Pyrido[1,4]oxazocines

A recent study has shown that 4-(oxiran-2-yl)pyridine can be used in tandem reactions with ethanolamines for the one-pot synthesis of pyrido[1,4]oxazocines under additive-free conditions . These compounds have potential applications in medicinal chemistry.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 4-(oxiran-2-yl)pyridine can be achieved through a two-step process involving the reaction of pyridine with epichlorohydrin followed by ring-opening of the resulting epoxide with sodium hydroxide.", "Starting Materials": [ "Pyridine", "Epichlorohydrin", "Sodium hydroxide", "Water", "Organic solvent (e.g. dichloromethane)" ], "Reaction": [ "Step 1: Pyridine is reacted with epichlorohydrin in the presence of a base catalyst (e.g. sodium hydroxide) and an organic solvent (e.g. dichloromethane) to form 4-(chloromethyl)pyridine.", "Step 2: The resulting 4-(chloromethyl)pyridine is then treated with sodium hydroxide in water to open the epoxide ring and form 4-(oxiran-2-yl)pyridine." ] } | |

Numéro CAS |

34064-35-2 |

Nom du produit |

4-(oxiran-2-yl)pyridine |

Formule moléculaire |

C7H7NO |

Poids moléculaire |

121.1 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.